Conformationally Restricted Scaffolds in Drug Discovery: Physicochemical Profiling of (S)-1-Phenylazetidine-2-carboxylic acid
Conformationally Restricted Scaffolds in Drug Discovery: Physicochemical Profiling of (S)-1-Phenylazetidine-2-carboxylic acid
Executive Summary
In the landscape of modern drug discovery, the rigidification of peptide backbones is a paramount strategy for enhancing target affinity, increasing proteolytic stability, and improving membrane permeability. While L-proline serves as the canonical choice for inducing β -turns, its conformational space is still relatively flexible. Enter (S)-1-Phenylazetidine-2-carboxylic acid , a highly specialized, conformationally restricted unnatural amino acid.
As a Senior Application Scientist, I frequently leverage the azetidine-2-carboxylic acid (Aze) scaffold to impose severe constraints on the ϕ and ψ dihedral angles of peptidomimetics. However, the addition of an N-phenyl group fundamentally alters the electronic landscape of the molecule. It shifts the scaffold from a classic zwitterion to an anionic species at physiological pH, drastically modifying its pharmacokinetic profile. This technical whitepaper details the physicochemical properties, mechanistic rationale, and self-validating protocols for synthesizing and characterizing this unique scaffold.
Structural & Physicochemical Profile
Understanding the baseline physicochemical properties of (S)-1-Phenylazetidine-2-carboxylic acid is critical before incorporating it into complex synthetic workflows. The data summarized below highlights the stark differences between this scaffold and canonical amino acids.
| Property | Value | Method / Rationale |
| Chemical Name | (S)-1-Phenylazetidine-2-carboxylic acid | IUPAC Nomenclature |
| CAS Number | 255883-05-7 | |
| Molecular Formula | C10H11NO2 | Elemental Composition |
| Molecular Weight | 177.20 g/mol | Monoisotopic Mass |
| Stereochemistry | (S) configuration at C2 | Derived from L-amino acid chiral pool |
| Predicted pKa (COOH) | 2.0 - 2.5 | Acidic carboxylate proton |
| Predicted pKa (NH⁺) | 3.5 - 4.5 | Suppressed basicity due to N-phenyl resonance |
| Charge State (pH 7.4) | Anionic (-1) | Nitrogen is unprotonated; COOH is deprotonated |
| Ring Strain Energy | ~26 kcal/mol | 4-membered azetidine geometry |
Mechanistic Rationale: The N-Aryl Azetidine Scaffold
When designing a peptidomimetic, the selection of a proline surrogate must be driven by structural and electronic causality. The (S)-1-Phenylazetidine-2-carboxylic acid scaffold offers two distinct mechanistic advantages:
Conformational Restriction via Ring Strain
The four-membered azetidine ring possesses significantly higher ring strain (~26 kcal/mol) compared to the five-membered pyrrolidine ring of proline. As demonstrated in studies of, this heightened strain restricts the conformational space of the peptide backbone. It effectively locks the sequence into a rigid bioactive conformation, which reduces the entropic penalty upon binding to a target receptor.
Electronic Modulation via N-Phenyl Conjugation
In canonical amino acids, the α -amine has a pKa of ~9–10, resulting in a zwitterionic state at physiological pH (7.4). However, the N-phenyl group in this scaffold acts as a strong electron-withdrawing moiety via resonance. This delocalization of the nitrogen lone pair into the aromatic ring reduces the nitrogen's basicity to that of an aniline derivative (pKa < 5).
The Causality: Because the nitrogen is weakly basic, it remains unprotonated at pH 7.4, while the carboxylic acid (pKa ~2.5) is deprotonated. Consequently, the molecule exists as a net anion rather than a zwitterion. This altered charge state profoundly impacts the lipophilicity (LogD) and desolvation energy of the resulting peptidomimetic, often leading to enhanced passive membrane permeability compared to standard peptide sequences.
Fig 2: Logical framework for utilizing the N-phenyl azetidine scaffold in peptidomimetics.
Synthetic Workflow & Stereochemical Control
Synthesizing enantiopure N-aryl azetidines is notoriously challenging. The 4-membered ring is highly susceptible to ring-opening or racemization under harsh basic conditions. The most robust route, adapted from established , involves the N-arylation of a chiral pool precursor followed by an intramolecular SN2 cyclization.
Fig 1: Synthetic workflow for (S)-1-Phenylazetidine-2-carboxylic acid via anionic ring closure.
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a built-in control to verify success.
Protocol A: Base-Promoted Anionic Ring Closure
-
N-Arylation: React L-homoserine with iodobenzene using CuI catalysis (Buchwald-Hartwig conditions).
-
Causality: Cu-catalyzed coupling is preferred over direct SNAr because the unactivated phenyl ring resists nucleophilic attack. Mild copper conditions prevent the racemization of the α -carbon, preserving the (S)-configuration.
-
-
Hydroxyl Activation: Treat the resulting N-phenyl-L-homoserine with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) at 0°C in dichloromethane.
-
Causality: Mesylation converts the poor hydroxyl leaving group into a highly reactive mesylate. Maintaining 0°C suppresses premature, uncontrolled cyclization or elimination side reactions.
-
-
Intramolecular Cyclization: Evaporate the solvent, redissolve in anhydrous DMF, add anhydrous K₂CO₃, and heat to 60°C.
-
Causality: The mild carbonate base deprotonates the aniline nitrogen, triggering an intramolecular SN2 attack on the mesylate. The concerted SN2 mechanism ensures complete stereoretention at the C2 position, yielding the pure (S)-enantiomer.
-
Protocol B: Enantiomeric Purity Validation via Chiral HPLC
A compound's utility in drug discovery is void without proven enantiomeric excess (ee > 99%). This protocol uses orthogonal validation to prevent false positives.
-
System Suitability Test (SST): Run a deliberately synthesized racemic mixture of 1-Phenylazetidine-2-carboxylic acid on a Chiralpak AD-H column.
-
Causality: You must demonstrate baseline resolution (Rs > 2.0) between the (R) and (S) enantiomers. Without proving the system can separate them, a single peak in your actual sample could simply be a co-eluting racemate.
-
-
Sample Analysis: Inject the synthesized (S)-1-Phenylazetidine-2-carboxylic acid under identical mobile phase conditions (e.g., Hexane/IPA/TFA 80:20:0.1).
-
Orthogonal Spike Validation: Spike the sample with a known 5% quantity of the (R)-enantiomer (CAS: 255883-30-8) and reinject.
-
Causality: If the spiked (R)-enantiomer peak resolves perfectly from the main peak and integrates exactly to the spiked amount, it definitively proves the main peak is the pure (S)-enantiomer and not an unresolved chromatographic artifact.
-
References
-
N-Arylazetidines: Preparation through Anionic Ring Closure The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis Nature Communications (PubMed Central - NIH) URL:[Link]
-
(S)-1-phenylazetidine-2-carboxylic acid (CAS 255883-05-7) Reference Standard Pharmaffiliates Impurity Database URL:[Link]
